8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
Overview
Description
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClO3S and a molecular weight of 244.69 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride typically involves the reaction of 8-Oxo-5,6,7,8-tetrahydronaphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial for its role in enzyme inhibition and protein modification studies. The molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride include:
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride: Differing by the absence of the oxo group.
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Differing by the presence of a carboxylic acid group instead of the sulfonyl chloride group.
The uniqueness of this compound lies in its specific reactivity and applications in various fields of research.
Properties
IUPAC Name |
8-oxo-6,7-dihydro-5H-naphthalene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3S/c11-15(13,14)8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZRMUIHNXQIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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